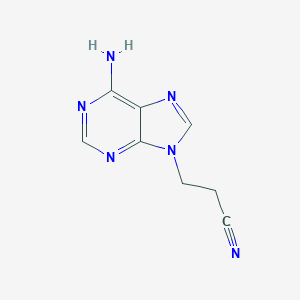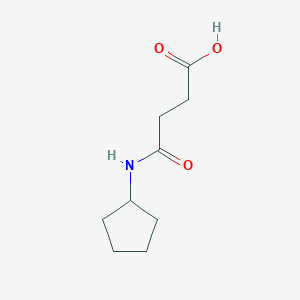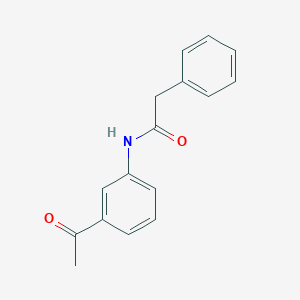
4-Bromobenzamida
Descripción general
Descripción
4-Bromobenzamide is a chemical compound with the molecular formula C7H6BrNO and a molecular weight of 200.04 .
Synthesis Analysis
The synthesis of benzamides, including 4-Bromobenzamide, can be achieved through the direct condensation of carboxylic acids and amines in the presence of diatomite earth@IL/ZrCl4 under ultrasonic irradiation . This method is considered green, rapid, mild, and highly efficient . Another method involves the electrochemical fluorination of 4-bromobenzamide in anhydrous HF .Molecular Structure Analysis
The molecular structure of 4-Bromobenzamide is represented by the formula C7H6BrNO . It has a molecular weight of 200.03 g/mol . The compound forms a fine crystalline powder .Chemical Reactions Analysis
4-Bromobenzamide can act as a PdCl2 ligand or as one of the reactants of the Suzuki coupling reaction, depending on the stoichiometric conditions, temperature, and reaction time . This dual functional behavior was confirmed in catalytic reactions .Physical And Chemical Properties Analysis
4-Bromobenzamide appears as a white fine crystalline powder . It has a melting point of 190-193 °C and a predicted boiling point of 309.9±25.0 °C . The compound has a density of 1.5488 (rough estimate) and a refractive index of 1.5500 (estimate) .Aplicaciones Científicas De Investigación
Aquí hay un análisis completo de las aplicaciones de investigación científica de la 4-Bromobenzamida, centrándose en aplicaciones únicas en diferentes campos:
Química medicinal
La this compound se usa en la síntesis de nuevos radiofármacos, como la [125I]-N-(N-bencilpiperidin-4-il)-4-yodobenzamida (4-[125I]BP), que muestra alta afinidad por los subtipos de receptores sigma-1 y sigma-2. Este compuesto se ha estudiado por sus características de unión a las células de cáncer de mama MCF-7, lo que indica su posible aplicación en la investigación y terapia del cáncer .
Estudios electroquímicos
El compuesto se ha investigado en estudios de fluoración electroquímica en HF anhidro. Esta investigación podría conducir a avances en el desarrollo de procesos y materiales electroquímicos .
Potenciadores farmacéuticos
Se ha informado que los derivados de la this compound, como la N-(4-bromobenzoil)-S,S-dimetiliminosulfurano, actúan como potenciadores efectivos de la penetración a través de la piel al sufrir biotransformación en potenciadores activos. Esta aplicación es significativa en el campo de los sistemas de administración de fármacos transdérmicos .
Aplicaciones antiinflamatorias
Un compuesto relacionado, la N-Bencil-4-Bromobenzamida, ha mostrado propiedades antiinflamatorias en estudios que involucran modelos de inflamación inducida por lipopolisacárido. Esto sugiere un posible uso de los derivados de la this compound en el desarrollo de medicamentos antiinflamatorios .
Safety and Hazards
4-Bromobenzamide is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Safety measures include avoiding breathing dust, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .
Direcciones Futuras
While specific future directions for 4-Bromobenzamide are not mentioned in the retrieved papers, the compound’s dual functionality in the Suzuki coupling reaction suggests potential for further exploration in green chemistry . Additionally, its use in the preparation of other compounds indicates its value in various chemical syntheses.
Mecanismo De Acción
Target of Action
4-Bromobenzamide is a chemical compound with the molecular formula BrC6H4CONH2 It has been used in the preparation of(N-benzylpiperidin-4-yl)-4-tri-n-butylstannylbenzamide , a compound that possesses high affinity for both sigma-1 and sigma-2 receptor subtypes . These receptors are involved in various cellular functions, including cell proliferation, differentiation, and survival.
Mode of Action
It has been reported that the compound may act as aPdCl2 ligand or as one of the reactants of the Suzuki coupling reaction , depending on the stoichiometric conditions, temperature, and reaction time . This dual functional behavior was confirmed in catalytic reactions .
Result of Action
Its use in the synthesis of compounds with high affinity for sigma-1 and sigma-2 receptor subtypes suggests potential implications in modulating these receptors’ functions .
Action Environment
It’s known that factors such as stoichiometric conditions, temperature, and reaction time can influence its role in the suzuki coupling reaction .
Análisis Bioquímico
Biochemical Properties
4-Bromobenzamide has been found to interact with various biomolecules in biochemical reactions. For instance, it has been used in the preparation of (N-benzylpiperidin-4-yl)-4-tri-n-butylstannylbenzamide . The nature of these interactions often involves the bromine atom in 4-Bromobenzamide, which can participate in electrophilic aromatic substitution reactions.
Cellular Effects
In a study on human gingival fibroblasts, 4-Bromobenzamide was found to have significant effects on cellular processes . It was observed to inhibit the production of IL-6 and prostaglandin E2 (PGE2), two key mediators of inflammation . This suggests that 4-Bromobenzamide may influence cell signaling pathways and gene expression related to inflammation.
Propiedades
IUPAC Name |
4-bromobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO/c8-6-3-1-5(2-4-6)7(9)10/h1-4H,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRWNRAJCPNLYAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90220098 | |
| Record name | Benzamide, p-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90220098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
698-67-9 | |
| Record name | 4-Bromobenzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=698-67-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzamide, p-bromo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000698679 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Bromobenzamide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404792 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzamide, p-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90220098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-bromobenzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.745 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-Bromobenzamide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q5Y2274MYS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 4-Bromobenzamide?
A1: 4-Bromobenzamide has the molecular formula C7H6BrNO and a molecular weight of 214.05 g/mol. []
Q2: What spectroscopic data is available for characterizing 4-Bromobenzamide?
A2: Researchers commonly employ spectroscopic techniques like FTIR, 1H NMR, and 13C NMR to identify and characterize 4-Bromobenzamide. [, ]
Q3: How does 4-Bromobenzamide interact in biological systems?
A3: Research shows 4-Bromobenzamide exhibits anti-inflammatory properties by inhibiting the production of IL-6 and Prostaglandin E2 in lipopolysaccharide-induced human gingival fibroblasts. [] Further research indicates that it may be metabolized to 4-bromobenzoic acid in the skin. []
Q4: Can 4-Bromobenzamide be used to stimulate microbial activity?
A4: Yes, 4-Bromobenzamide, along with other brominated benzoates, has demonstrated the ability to prime microbial PCB dechlorination in sediment samples. This suggests its potential in bioremediation strategies. []
Q5: Does 4-Bromobenzamide have applications in organic synthesis?
A5: 4-Bromobenzamide plays a role in synthesizing platinum(II) complexes with thiourea derivative ligands. These complexes exhibit supramolecular aggregation stabilized by weak interactions like C-H···π and π···π stacking. [] Additionally, it can be employed in palladium-catalyzed C-C bond construction through C-H functionalization for the direct arylation of heteroaromatics. []
Q6: How do structural modifications of 4-Bromobenzamide affect its activity?
A6: Studies on similar compounds with varying halogen substitutions and alkyl chain lengths indicate significant changes in thromboxane synthetase inhibition and antihypertensive properties. [] Replacing bromine with fluorine or chlorine in the para position of the benzamide moiety also influences antinociceptive and antimicrobial activity. [, ]
Q7: What is known about the crystal structure of 4-Bromobenzamide?
A7: 4-Bromobenzamide crystallizes forming an intramolecular N—H⋯O hydrogen bond. The crystal packing is further stabilized by intermolecular N—H⋯O and O—H⋯N hydrogen bonds. [] In cocrystals with dicarboxylic acids, 4-Bromobenzamide exhibits Type I and Type II halogen···halogen interactions, influencing the crystal packing. [, ]
Q8: What is the significance of halogen···halogen interactions in 4-Bromobenzamide cocrystals?
A8: These interactions, classified as Type I or Type II, play a crucial role in determining the packing arrangement and polymorphism observed in 4-Bromobenzamide cocrystals with dicarboxylic acids. [, ]
Q9: What analytical techniques are used to study 4-Bromobenzamide?
A9: Researchers employ techniques like synchronous fluorescence spectroscopy to study the behavior and reactivity of 4-Bromobenzamide, particularly in reactions like the Suzuki coupling. [, ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-phenylcyclopropanecarboxamide](/img/structure/B181134.png)






